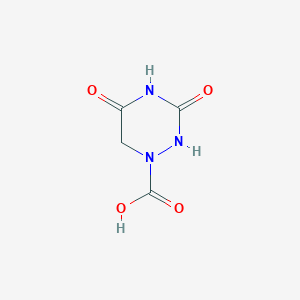

3,5-Dioxo-1,2,4-triazinane-1-carboxylic acid

CAS No.: 775229-16-8

Cat. No.: VC16794846

Molecular Formula: C4H5N3O4

Molecular Weight: 159.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 775229-16-8 |

|---|---|

| Molecular Formula | C4H5N3O4 |

| Molecular Weight | 159.10 g/mol |

| IUPAC Name | 3,5-dioxo-1,2,4-triazinane-1-carboxylic acid |

| Standard InChI | InChI=1S/C4H5N3O4/c8-2-1-7(4(10)11)6-3(9)5-2/h1H2,(H,10,11)(H2,5,6,8,9) |

| Standard InChI Key | FBPLOLMUXFVTLA-UHFFFAOYSA-N |

| Canonical SMILES | C1C(=O)NC(=O)NN1C(=O)O |

Introduction

3,5-Dioxo-1,2,4-triazinane-1-carboxylic acid is a heterocyclic compound with the molecular formula C4H5N3O4 and a molecular weight of approximately 159.10 g/mol . This compound belongs to the triazine family, which is known for its diverse biological activities and chemical properties. The presence of multiple functional groups, including two carbonyl groups and a carboxylic acid group, contributes to its reactivity and potential applications in various fields.

Synthesis and Preparation

While specific synthesis methods for 3,5-Dioxo-1,2,4-triazinane-1-carboxylic acid are not widely detailed in available literature, general approaches to synthesizing triazine derivatives often involve condensation reactions followed by cyclization and oxidation steps. These methods can be optimized for efficiency and yield using modern techniques such as continuous flow reactors.

Research Findings and Future Directions

Given the scarcity of direct research on 3,5-Dioxo-1,2,4-triazinane-1-carboxylic acid, future studies should focus on its synthesis optimization, biological activity assessment, and potential applications in medicine and agriculture. The compound's unique structure offers opportunities for derivatization and modification to enhance its biological properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume